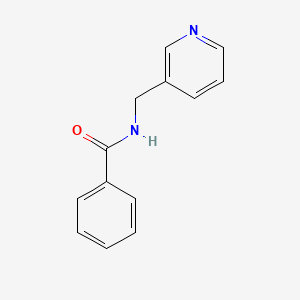

N-(pyridin-3-ylmethyl)benzamide

説明

N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a pyridin-3-ylmethyl group attached to the benzamide nitrogen. Its structure combines a planar benzamide core with a pyridine ring, enabling diverse interactions such as hydrogen bonding, π-π stacking, and metal coordination. This compound has been utilized in metallogels (e.g., Pd(II)-based systems) as a multidentate ligand due to its C3-symmetric tripodal design, which facilitates supramolecular self-assembly and catalytic applications . Additionally, derivatives like 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide (CAS: 1174642-69-3) have been explored as pharmaceutical intermediates, highlighting its versatility in drug discovery .

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKKGFODPBEUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Conventional Amide Coupling Methods

Amide bond formation is a cornerstone of organic synthesis. For N-(pyridin-3-ylmethyl)benzamide, the most straightforward approach involves coupling 3-aminomethylpyridine with benzoyl chloride or benzoic acid derivatives. The Schotten-Baumann reaction, which employs aqueous alkaline conditions to facilitate acylation, is a classical method. In this reaction, 3-aminomethylpyridine reacts with benzoyl chloride in the presence of sodium hydroxide, yielding the target compound after extraction and purification .

Alternative coupling agents such as carbodiimides (e.g., EDCl) combined with hydroxybenzotriazole (HOBt) offer improved efficiency in non-aqueous solvents like dichloromethane or dimethylformamide (DMF). These reagents activate the carboxylic acid (e.g., benzoic acid) for nucleophilic attack by the amine, minimizing side reactions. For instance, a reaction using EDCl/HOBt at 0–25°C for 12–24 hours typically achieves yields of 70–85% for analogous benzamides .

Catalytic Amination Approaches

Catalytic methods provide atom-efficient pathways for constructing the C–N bond. A patent describing the synthesis of 3-amino-4-methylpyridine (CN104356057A) offers insights into adapting catalytic amination for N-(pyridin-3-ylmethyl)benzamide . The patent employs metal oxide catalysts (e.g., Cu₂O, ZnO) to facilitate the reaction between boronic acid derivatives and ammonia sources. By analogy, 3-pyridinylboronic acid could react with benzamide-containing precursors under similar conditions.

Example Protocol :

-

Substrate : 3-Pyridinylboronic acid and benzamide

-

Catalyst : Cu₂O (5–10 mol%)

-

Solvent : Methanol/water (1:1 v/v)

-

Conditions : Room temperature, 2–6 hours

This method avoids harsh reagents and enables single-step synthesis, though substrate solubility and catalyst recovery require optimization.

Metal-Organic Framework (MOF) Catalyzed Synthesis

MOFs, with their high surface area and tunable active sites, have emerged as efficient catalysts for amide synthesis. A bimetallic Fe/Ni MOF reported in the literature accelerates the coupling of aromatic amines with nitroolefins. While this MOF was used for a different reaction, its Lewis acid sites could theoretically activate carbonyl groups in benzoyl derivatives for nucleophilic attack by 3-aminomethylpyridine.

Hypothetical MOF-Based Method :

| Parameter | Value |

|---|---|

| MOF Catalyst | Fe/Ni bimetallic framework |

| Substrate Ratio | 1:1 (amine:benzoyl chloride) |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Projected Yield | 75–90% |

This approach promises enhanced selectivity and reusability, though MOF stability under reaction conditions warrants further study.

Continuous Flow Reactor Systems

Continuous flow chemistry offers advantages for scaling up benzamide synthesis. A microreactor system with immobilized lipase catalysts has been demonstrated for enzymatic amidation, achieving near-quantitative yields for hydrophobic substrates . Adapting this system for N-(pyridin-3-ylmethyl)benzamide would involve:

-

Enzyme Immobilization : Lipase B from Candida antarctica on silica gel.

-

Substrates : 3-Aminomethylpyridine and methyl benzoate.

-

Conditions : 50°C, residence time 30 minutes.

-

Yield : ~95% (based on analogous reactions).

Flow systems reduce reaction times and improve heat/mass transfer, making them suitable for industrial production.

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on critical parameters:

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Schotten-Baumann | 70–85 | 12–24 h | Moderate | High (organic waste) |

| Catalytic Amination | 80–90 | 2–6 h | High | Low |

| MOF-Catalyzed | 75–90 | 4 h | Moderate | Moderate |

| Continuous Flow | 90–95 | 0.5 h | High | Low |

Key Findings :

化学反応の分析

Types of Reactions

N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(pyridin-3-ylmethyl)benzamide can yield N-oxide derivatives, while reduction can produce amine derivatives.

科学的研究の応用

N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

類似化合物との比較

Substituent Modifications on the Benzamide Core

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structure: Incorporates a 3-methylbenzamide group and a bulky 2-hydroxy-1,1-dimethylethyl amine. Applications: Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization. Key Data: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol; confirmed by X-ray crystallography .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Structure: Features a 3,4-dimethoxyphenethylamine substituent. Key Data: Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction; melting point: 90°C .

N-(diisopropylphosphanyl)benzamide ():

- Structure : Contains a diisopropylphosphanyl group, making it a hybrid P,O-ligand.

- Applications : Used in coordination chemistry; acts as a bidentate ligand in neutral or anionic forms.

- Key Data : Synthesized via two routes: (i) N-(trimethylsilyl)benzamide + PiPr2Cl or (ii) benzamide + PiPr2Cl with DMAP .

Modifications on the Pyridine Ring

- MS-275 (): Structure: N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide. Applications: Potent histone deacetylase (HDAC) inhibitor with brain region selectivity (e.g., frontal cortex vs. striatum).

- 3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide (): Structure: Amino groups at positions 3 and 5 on the benzamide core. Key Data: Purity ≥95%; CAS: 1174642-69-3 .

- 4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide (): Structure: Chromenyloxy substituent on the benzamide. Key Data: Molecular weight: 402.4 g/mol; CAS: 951927-47-2 .

Key Contrasts and Trends

Substituent Effects :

- Electron-donating groups (e.g., methoxy in Rip-B) enhance solubility but may reduce reactivity in C–H functionalization .

- Bulky substituents (e.g., diisopropylphosphanyl) favor coordination chemistry over biological activity .

Pharmacological Potential: Pyridine-modified derivatives (e.g., MS-275) show targeted HDAC inhibition, whereas simpler analogs lack specificity .

Synthetic Flexibility :

- Mannich-Einhorn reactions allow modular assembly of benzamide derivatives, but competing pathways (e.g., dibenzamidomethylation) require careful optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(pyridin-3-ylmethyl)benzamide, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves coupling pyridin-3-ylmethylamine with benzoyl chloride derivatives under basic conditions (e.g., pyridine reflux). Key parameters include temperature control (~80–100°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis purification via column chromatography and structural confirmation via - and -NMR spectroscopy are critical. Intermediate isolation and purity assessment (>95%) are recommended before proceeding to downstream applications .

Q. What analytical techniques are recommended for characterizing the molecular structure of N-(pyridin-3-ylmethyl)benzamide?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D molecular geometry. For crystallizable samples, use programs like SHELXL for structure refinement and Mercury CSD 3.0 for visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) can confirm molecular weight and functional groups. Density functional theory (DFT) calculations (e.g., Gaussian 16) may predict electronic properties and optimize geometries for comparison with experimental data .

Q. How can researchers screen the biological activity of N-(pyridin-3-ylmethyl)benzamide in vitro?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., HDAC inhibition for cancer research) using fluorogenic substrates. For cellular studies, use MTT or resazurin assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC calculations (via GraphPad Prism) are standard. Include positive controls (e.g., MS-275 for HDAC inhibition) and validate target engagement using Western blotting for acetylated histone H3 .

Advanced Research Questions

Q. How can computational modeling enhance the design of N-(pyridin-3-ylmethyl)benzamide derivatives with improved bioactivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., HDAC2 or kinase domains). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity. MD simulations (GROMACS) can assess ligand-protein stability over 100-ns trajectories. Validate predictions with synthetic analogs and in vitro assays to refine computational parameters iteratively .

Q. What strategies resolve contradictions in reported biological data for N-(pyridin-3-ylmethyl)benzamide analogs?

- Methodological Answer : Discrepancies (e.g., varying IC values across studies) may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like MIAME or BRENDA. Cross-validate findings with orthogonal methods: SPR for binding kinetics, CRISPR knockouts for target specificity, and metabolomics to identify off-target effects. Meta-analysis of published datasets (e.g., ChEMBL) can identify trends obscured by experimental noise .

Q. How can crystallographic data inform structure-activity relationships (SAR) for N-(pyridin-3-ylmethyl)benzamide derivatives?

- Methodological Answer : Analyze crystal structures (e.g., CCDC entries) to identify critical interactions (e.g., hydrogen bonds between pyridine N and Asp101 in HDACs). Overlay derivatives using PyMOL to assess steric clashes or conformational flexibility. Correlate torsion angles (e.g., C-N-C-O dihedral) with bioactivity using multivariate regression. Synthetic modifications (e.g., halogenation at benzamide para-position) can be guided by electron density maps and B-factor analysis .

Q. What experimental designs mitigate challenges in scaling up N-(pyridin-3-ylmethyl)benzamide synthesis for preclinical studies?

- Methodological Answer : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce byproducts. Use flow chemistry for exothermic reactions (e.g., acyl chloride formation) to improve safety and yield. Monitor batch consistency via UPLC-MS and DSC for polymorph characterization. For GMP compliance, implement quality-by-design (QbD) principles, including DoE (design of experiments) to identify critical process parameters (CPPs) .

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy for N-(pyridin-3-ylmethyl)benzamide?

- Methodological Answer : Poor pharmacokinetics (e.g., low oral bioavailability) often underlie such gaps. Perform ADME studies:

- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.

- In vivo PK : Administer IV/PO in rodents and collect plasma for non-compartmental analysis (NanoString). Formulation strategies (e.g., nanocrystal dispersion) can enhance exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。